molecular formula C17H18Cl2N2O3S B4955624 N~2~-(3,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4955624
M. Wt: 401.3 g/mol
InChI Key: GPYYRDKUUWTRDE-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dichloroaniline, which is then reacted with 4-methylbenzyl chloride under specific conditions to form an intermediate. This intermediate is further reacted with methylsulfonyl chloride and glycine to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N2-(3,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) and potassium cyanide (KCN) are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N~2~-(3,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dichlorophenyl)-N-(4-methylbenzyl)glycinamide
  • N~2~-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinamide
  • N~2~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(3,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both the 3,4-dichlorophenyl and 4-methylbenzyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-12-3-5-13(6-4-12)10-20-17(22)11-21(25(2,23)24)14-7-8-15(18)16(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYYRDKUUWTRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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